1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(piperidin-3-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9-3-4-10(14)12(9)7-8-2-1-5-11-6-8/h8,11H,1-7H2 |
InChI Key |
KBHKAWWAHPBFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of piperidine derivatives with pyrrolidine-2,5-dione under specific conditions . Industrial production methods often employ bulk custom synthesis techniques to ensure high purity and yield . The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives are widely explored due to their pharmacological versatility. Below is a comparative analysis of structurally and functionally related compounds:
Table 1: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives
Key Observations
Structural Influence on Activity: Antimicrobial Activity: Mannich bases with pyridine substituents (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) exhibit moderate antimicrobial effects, likely due to enhanced membrane interaction from the aromatic pyridine ring . Anticonvulsant Activity: Compounds with bulky substituents (e.g., morpholinopropyl or thiophene groups) show improved anticonvulsant profiles, possibly via dual inhibition of voltage-gated ion channels .
Synthetic Strategies :
- Mannich Reaction : Used for pyridine-containing derivatives (e.g., ), yielding products in 78–80% efficiency .
- Michael Addition : Employed for GABA-transaminase inhibitors (e.g., compound 5d), enabling regioselective aryloxy group incorporation .
- Alkylation Reactions : Critical for piperidine-indole hybrids, requiring reflux conditions and purification via flash chromatography .
Physicochemical Properties: Lipophilicity: logP values range from 1.08 (piperidin-1-yl analog) to ~1.5 (morpholinopropyl derivative), indicating moderate blood-brain barrier permeability . Thermal Stability: Melting points vary widely (100–204°C), influenced by substituent rigidity and crystallinity .
Biological Activity
1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione, a compound belonging to the class of pyrrolidine derivatives, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione has the following chemical characteristics:
- Molecular Formula : C10H16N2O2
- Molecular Weight : 184.25 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a piperidine moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activity of 1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione has been investigated for various therapeutic potentials:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrrolidine derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.25 mg/mL against Escherichia coli and Staphylococcus aureus .
Antidiabetic Potential
The compound's structural similarity to other piperidine derivatives suggests potential antidiabetic effects. A review of piperidine derivatives indicated that they can enhance insulin sensitivity and reduce blood glucose levels in diabetic models . This is particularly relevant given the increasing prevalence of diabetes globally.
Cytotoxicity and Anticancer Activity
Preliminary studies on related compounds suggest that 1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione may possess cytotoxic properties against cancer cell lines. For instance, heterocyclic compounds similar to this structure have been shown to inhibit cell proliferation in various cancer types through mechanisms involving apoptosis and cell cycle arrest .
The precise mechanism by which 1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione exerts its biological effects is not fully understood but may involve:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors or other molecular targets, influencing physiological responses.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various pyrrolidine derivatives were tested against a panel of microbial strains. Results indicated that modifications at the piperidine position significantly influenced antimicrobial potency. The most effective compound exhibited an MIC value comparable to standard antibiotics .
Case Study 2: Antidiabetic Properties
A study evaluating the effects of piperidine derivatives on glucose metabolism demonstrated that specific structural modifications led to enhanced insulin sensitivity in diabetic mice models. The combination of piperidinyl and pyrrolidinyl groups was crucial for achieving optimal biological activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
